molecular formula C16H14BrFO3 B3036507 3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 346611-55-0

3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B3036507
CAS No.: 346611-55-0
M. Wt: 353.18 g/mol
InChI Key: DSYPLLHMKSNYFT-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is a halogenated benzaldehyde derivative with a molecular formula of C₁₆H₁₄BrFO₄ (inferred from related compounds in ). It features a bromine atom at position 3, an ethoxy group at position 5, and a 4-fluorobenzyl ether moiety at position 4 on the benzaldehyde core. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactive aldehyde group and halogen substituents .

Properties

IUPAC Name

3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYPLLHMKSNYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde

The synthesis of this compound involves sequential functionalization of the benzaldehyde core. Key steps include:

  • Introduction of the ethoxy group at position 5.
  • Regioselective bromination at position 3.
  • Etherification with 4-fluorobenzyl bromide at position 4.

A retrosynthetic analysis suggests two primary routes:

  • Route A : Starting with 4-hydroxybenzaldehyde, sequentially introducing ethoxy, bromo, and 4-fluorobenzyl groups.
  • Route B : Direct bromination of a pre-functionalized benzaldehyde derivative followed by etherification.

Detailed Preparation Methods

Stepwise Functionalization via Route A

Synthesis of 5-Ethoxy-4-hydroxybenzaldehyde

4-Hydroxybenzaldehyde is alkylated with ethyl bromide in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) in dimethylformamide (DMF) at 80°C for 12 hours. The ethoxy group is introduced selectively at position 5 due to steric and electronic effects, yielding 5-ethoxy-4-hydroxybenzaldehyde (CAS: 3111-37-3).

Bromination at Position 3

Bromination is achieved using bromine ($$ \text{Br}2 $$) in acetic acid with zinc bromide ($$ \text{ZnBr}2 $$) as a catalyst. The reaction proceeds at 25–45°C for 3 hours, leveraging the ortho/para-directing nature of the ethoxy group. Zinc bromide enhances selectivity for the 3-position, minimizing di-brominated byproducts. The intermediate, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, is isolated via extraction with toluene and vacuum distillation (yield: 82–88%).

Etherification with 4-Fluorobenzyl Bromide

The phenolic hydroxyl group at position 4 is alkylated using 4-fluorobenzyl bromide in acetone with $$ \text{K}2\text{CO}3 $$ as a base. The reaction is stirred at 60°C for 6 hours, followed by aqueous workup and column chromatography (silica gel, hexane/ethyl acetate). This step affords the target compound with >95% purity.

Direct Bromination of Pre-Functionalized Intermediates (Route B)

An alternative approach involves brominating 5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde. However, this method faces challenges due to the deactivating effect of the 4-fluorobenzyl ether, which reduces bromination efficiency. Using a mixed solvent system (dichloromethane/sulfuric acid) and $$ \text{FeBr}_3 $$ as a catalyst, bromine is added dropwise at 0°C. The reaction requires stringent temperature control to avoid side reactions, yielding the product in 70–75% yield.

Optimization of Catalytic Bromination

Zinc bromide ($$ \text{ZnBr}2 $$) emerges as a superior catalyst for bromination compared to traditional Lewis acids like $$ \text{AlCl}3 $$ or $$ \text{FeBr}3 $$. In a patented process, $$ \text{ZnBr}2 $$ reduces reaction time from 8 hours to 3 hours while improving selectivity to >95%. The catalyst facilitates the formation of a stabilized bromonium ion intermediate, directing electrophilic attack to the meta position relative to the ethoxy group.

Table 1: Comparison of Bromination Catalysts

Catalyst Temperature (°C) Time (h) Yield (%) Selectivity (%)
$$ \text{ZnBr}_2 $$ 25–45 3 88 95
$$ \text{FeBr}_3 $$ 0–10 8 75 80
$$ \text{AlCl}_3 $$ 30–50 6 68 72

Challenges and Side Reactions

Regioselectivity in Bromination

The ethoxy group at position 5 directs bromination to positions 3 and 6. Without catalytic control, a 1:1 mixture of 3-bromo and 6-bromo isomers forms. $$ \text{ZnBr}_2 $$ mitigates this by stabilizing the transition state for 3-bromination, achieving a 95:5 ratio.

Analytical Characterization

The final product is characterized by:

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$) : δ 10.32 (s, 1H, CHO), 7.48–7.42 (m, 2H, Ar-H), 7.12–7.06 (m, 2H, Ar-H), 5.21 (s, 2H, OCH$$2$$), 4.12 (q, J = 7.0 Hz, 2H, OCH$$2$$CH$$3$$), 1.45 (t, J = 7.0 Hz, 3H, CH$$_3$$).
  • HPLC : Purity >98% (C18 column, acetonitrile/water).
  • Mass Spectrometry : m/z 353.18 (M$$^+$$).

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: 3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid.

    Reduction: 3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight Key Differences
3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde Br (3), OCH₂C₆H₄F-4 (4), OCH₂CH₃ (5) C₁₆H₁₄BrFO₄ ~383.21 Reference compound
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (1065470-18-9) Br (3), OCH₂C₆H₄F-2 (4), OCH₂CH₃ (5) C₁₆H₁₄BrFO₄ ~383.21 Fluorine position on benzyl (2 vs. 4)
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde (345983-02-0) Br (3), OCH₂C₆H₄Cl-4 (4), OCH₃ (5) C₁₅H₁₂BrClO₃ 371.62 Chlorine substituent; methoxy vs. ethoxy
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde (346459-51-6) Br (3), OCH₂C₆H₄F-3 (4), OCH₃ (5) C₁₅H₁₂BrFO₃ 355.16 Fluorine position (3); methoxy group
3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde (872136-25-9) Br (3), Cl (5), OCH₂C₆H₅ (4) C₁₄H₁₀BrClO₂ 333.59 Chlorine at position 5; unsubstituted benzyl

Key Observations :

  • Halogen Variability : The 4-fluorobenzyl group in the target compound can be replaced with chloro (CAS 345983-02-0) or shifted to positions 2 or 3 (CAS 1065470-18-9, 346459-51-6), altering electronic properties and steric effects .
  • Alkoxy Groups : Ethoxy (OCH₂CH₃) vs. methoxy (OCH₃) at position 5 impacts solubility and reactivity. Ethoxy provides greater electron-donating capacity and lipophilicity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property Target Compound 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxy (CAS 345983-02-0) 3-Bromo-5-chloro-4-(phenylmethoxy) (CAS 872136-25-9)
Molecular Weight ~383.21 371.62 333.59
LogP (Predicted) ~3.5 (estimated) ~3.8 ~3.2
Solubility Low in water; soluble in DMF, DCM Similar Similar

Notes:

  • Lipophilicity : Chlorine and methoxy groups increase LogP compared to ethoxy and fluorine .
  • Reactivity : The aldehyde group enables condensation reactions (e.g., hydrazone formation, as in ) .

Biological Activity

3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H14BrFO3, known for its unique structural features that include a bromine atom, an ethoxy group, and a 4-fluorobenzyl ether. These characteristics contribute to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Structural Properties

PropertyValue
Molecular FormulaC16H14BrFO3
Molecular Weight353.18 g/mol
Boiling PointApproximately 440.7 °C
CAS Number346611-55-0

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies suggest its ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G2/M checkpoint, thus preventing cancer cells from dividing.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory activity. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action could provide therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Research indicates that it exhibits activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammation.
  • Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and inflammatory responses.
  • Signal Transduction Pathways : The compound might affect various signaling pathways, including those associated with cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound. For instance:

  • A study evaluating a series of benzaldehyde derivatives found that those containing halogen substituents exhibited enhanced anticancer activity compared to their unsubstituted counterparts.
  • Another investigation into fluorinated compounds highlighted their potential in modulating biological pathways relevant to cancer therapy and inflammation.

Comparative Analysis with Related Compounds

Compound NameBiological Activity
3-Bromo-5-ethoxy-4-hydroxybenzaldehydeModerate anticancer activity
3-Bromo-5-ethoxy-4-methoxybenzaldehydeLower anti-inflammatory effects
3-Bromo-5-ethoxy-4-[(4-chlorobenzyl)oxy]benzaldehydeSimilar antimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
Reactant of Route 2
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3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde

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